NVS-ZP7-4 was identified through phenotypic screening aimed at discovering inhibitors of the Notch signaling pathway. Its classification falls under small molecule inhibitors that specifically target zinc transport mechanisms in cells. Research indicates that dysregulation of zinc homeostasis is linked to various diseases, including cancer, which underscores the therapeutic potential of NVS-ZP7-4 in addressing such conditions .
The synthesis of NVS-ZP7-4 hydrochloride involves multiple steps utilizing organic solvents and catalysts under controlled temperatures to ensure high yields and purity. The process typically includes:
The detailed synthetic route may involve the formation of intermediates that are subsequently converted into the final product through various chemical transformations.
NVS-ZP7-4 hydrochloride has a complex molecular structure characterized by its interaction with ZIP7. While specific structural data such as molecular formula or 3D conformation is not provided in the sources, it is essential to note that the compound's efficacy is closely linked to its ability to bind ZIP7 and alter zinc transport dynamics within cells.
NVS-ZP7-4 primarily participates in inhibition reactions where it binds to ZIP7, leading to alterations in zinc transport. Key aspects include:
The compound's interaction with ZIP7 also suggests potential off-target effects that may be explored further in future studies.
The mechanism of action for NVS-ZP7-4 involves:
Furthermore, it has been observed that NVS-ZP7-4 inhibits the activation of the phosphatidylinositol 3-kinase/Akt pathway, which is critical for tumor cell proliferation.
While specific physical properties such as melting point or solubility are not extensively detailed in available literature, general characteristics include:
These properties are essential for understanding how NVS-ZP7-4 can be utilized effectively in experimental settings.
NVS-ZP7-4 has several significant applications:
Molecular Formula & StereochemistryNVS-ZP7-4 HCl is the hydrochloride salt of the bioactive molecule with the molecular formula C₂₈H₂₈FN₅OS·HCl. The free base has a molecular weight of 501.62 g/mol, increasing to 538.08 g/mol for the HCl salt [7]. The compound features a stereospecific (S)-configuration at its chiral center, which is critical for its biological activity. Inversion to the (R)-enantiomer (CAS 2517682-14-1) results in complete loss of ZIP7 inhibitory function, confirming strict structure-activity dependence on stereochemistry [3] [10]. The structure comprises a 6-fluorobenzo[d]thiazole moiety linked to a spiro[piperidine-4,4'-quinazolin]-2'(3'H)-one core via a phenylpropyl bridge [2] [8].
Physicochemical PropertiesKey properties include:
Table 1: Physicochemical Profile of NVS-ZP7-4 HCl
Property | Value |
---|---|
Molecular Formula (Salt) | C₂₈H₂₈FN₅OS·HCl |
Molecular Weight (Salt) | 538.08 g/mol |
Exact Mass (Free base) | 501.1999 Da |
Stereochemistry | (S)-configuration |
Solubility (DMSO) | 100–125 mg/mL |
Storage Conditions | -20°C (desiccated, dark) |
Lead Compound IdentificationNVS-ZP7-4 emerged from a phenotypic screen of ~1.2 million compounds targeting Notch pathway inhibitors. The initial hit, NVS-ZP7-1, showed moderate Notch inhibition (IC₅₀ = 0.13 μM in HES-Luc reporter assays) but suboptimal pharmacokinetic properties [3].
Critical SAR ModificationsSystematic structural optimizations enhanced potency and stability:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7